molecular formula C8H8N4 B1354479 6-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 681004-51-3

6-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B1354479
M. Wt: 160.18 g/mol
InChI Key: UFWXRIGFDXKOQI-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridin-3-amine (6-Imidazolylpyridine, 6-IP) is a heterocyclic aromatic amine that is a structural analog of the neurotransmitter dopamine. It is a member of the imidazole family of compounds, which are found in many biological molecules, including histidine and adenine. 6-IP has been studied extensively in the field of neuroscience due to its ability to interact with dopamine receptors and other neurotransmitter systems in the brain. In addition, 6-IP has been investigated for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

6-(1H-imidazol-1-yl)pyridin-3-amine derivatives have been studied for their ability to inhibit enzymes and exhibit biological activity. The synthesis of compounds inhibiting the insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at specific positions of the pyridone ring, significantly improving enzyme potency. The structure-activity relationship (SAR) and biological activity of these compounds have been a key focus in this research area (Velaparthi et al., 2007).

Synthesis and Catalysis

Innovations in synthetic methodology have utilized 6-(1H-imidazol-1-yl)pyridin-3-amine derivatives. For instance, a ruthenium(II) complex based on this compound demonstrated high efficiency in C–N bond formation between amines and alcohols through the "borrowing hydrogen" concept. This approach led to the selective generation of monoalkylated amines, paving the way for the formation of symmetrically and asymmetrically substituted diamines with advantages like low catalyst loading and excellent selectivity (Yang et al., 2017).

Synthesis of Poly-substituted Imidazoles

The compound has also been utilized in the synthesis of various poly-substituted 2-(pyridin-2-yl)imidazoles. This process involved a convenient and highly efficient multicomponent protocol, leading to high yields of tri-substituted 2-(pyridin-2-yl)imidazoles when aromatic primary amines were used as substrates. The methodology demonstrated versatility, producing both di- and tri-substituted variants depending on the substrate used, highlighting its efficiency and adaptability (Wu et al., 2010).

properties

IUPAC Name

6-imidazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXRIGFDXKOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438822
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-imidazol-1-yl)pyridin-3-amine

CAS RN

681004-51-3
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1H-imidazol-1-yl)pyridin-3-amine
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